

# TPOP146: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TPOP146 |           |
| Cat. No.:            | B611462 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TPOP146** is a potent and selective chemical probe targeting the bromodomains of the CREB-binding protein (CBP) and its paralog E1A binding protein p300. These two proteins are critical transcriptional co-activators, functioning as histone acetyltransferases (HATs) that play a pivotal role in the regulation of gene expression. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, most notably cancer. **TPOP146** serves as a valuable tool for elucidating the biological functions of the CBP/p300 bromodomains and for the validation of these proteins as therapeutic targets. This technical guide provides an in-depth overview of the target identification and validation of **TPOP146**, including its selectivity profile, detailed experimental protocols for its characterization, and its effects in cellular contexts.

## Target Identification: CBP/p300 Bromodomains

**TPOP146** was identified as a selective inhibitor of the bromodomains of CBP and p300.[1] These proteins are large, multi-domain transcriptional co-activators that integrate signals from numerous signaling pathways to regulate gene expression. A key feature of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery.



The bromodomain of CBP/p300 is a protein-protein interaction module that recognizes and binds to acetylated lysine residues, including those on histone tails. This interaction is crucial for anchoring the CBP/p300 complex to chromatin and for the subsequent acetylation of target proteins. By competitively inhibiting the binding of acetylated lysines to the CBP/p300 bromodomain, **TPOP146** disrupts this critical step in transcriptional activation.

## **Quantitative Data: Selectivity Profile of TPOP146**

A key aspect of a chemical probe is its selectivity for its intended target over other related proteins. The selectivity of **TPOP146** was assessed against a panel of bromodomain-containing proteins. The following table summarizes the binding affinities (Kd) of **TPOP146** for various bromodomains.

| Bromodomain | Kd (nM) | Selectivity vs. CBP |
|-------------|---------|---------------------|
| СВР         | 134     | 1x                  |
| BRD4(1)     | 5020    | >37x                |
| BRD2(1)     | >50000  | >373x               |
| BRD3(2)     | >50000  | >373x               |
| BAZ2B       | >50000  | >373x               |
| CECR2       | >50000  | >373x               |
| FALZ        | >50000  | >373x               |
| SMARCA2     | >50000  | >373x               |
| SMARCA4     | >50000  | >373x               |
| TRIM24      | >50000  | >373x               |

Data sourced from Popp et al., J Med Chem. 2016 Oct 13;59(19):8889-8912.[1]

# Target Validation: Experimental Protocols and Cellular Effects



The validation of **TPOP146** as a selective CBP/p300 bromodomain inhibitor involved a series of biochemical and cellular assays.

# Experimental Workflow for TPOP146 Identification and Validation

The discovery and characterization of **TPOP146** followed a structured workflow, beginning with a chemical scaffold and progressing through optimization and cellular validation.





Click to download full resolution via product page

A descriptive caption for the diagram above. (Within 100 characters)



## **Detailed Methodologies**

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein.

#### Protocol:

- Prepare a solution of the target bromodomain protein (e.g., CBP) at a final concentration of 2
  μM in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NaCl.
- Add TPOP146 or other test compounds to the protein solution at a final concentration of 10 μM.
- Add a fluorescent dye, such as SYPRO Orange, at a 1:1000 dilution. This dye fluoresces
  when it binds to hydrophobic regions of the protein that are exposed upon unfolding.
- Place the samples in a 96-well plate and use a real-time PCR instrument to monitor fluorescence as the temperature is increased from 25°C to 96°C at a rate of 3°C per minute.
- The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation.

This competitive binding assay is used to determine the potency of inhibitors. It measures the disruption of the interaction between the bromodomain and a fluorescently labeled acetylated histone peptide.

#### Protocol:

- Reagents:
  - GST-tagged CBP bromodomain
  - Europium-labeled anti-GST antibody (donor fluorophore)
  - Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
  - Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)



- In a 384-well plate, add the GST-tagged CBP bromodomain, the biotin-H4K8ac peptide, and varying concentrations of **TPOP146** in assay buffer.
- Incubate for 15 minutes at room temperature.
- Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
- Incubate for 1 hour at room temperature.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
- The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates
  displacement of the histone peptide by the inhibitor. IC50 values are determined by plotting
  the emission ratio against the inhibitor concentration.

FRAP is used to demonstrate that **TPOP146** can engage with the CBP bromodomain within the nucleus of living cells.

#### Protocol:

- Transfect cells (e.g., U2OS) with a plasmid expressing GFP-tagged CBP.
- Treat the cells with either DMSO (vehicle control) or 1 μM **TPOP146**.
- Identify a region of interest (ROI) within the nucleus and photobleach the GFP signal in this area using a high-intensity laser.
- Monitor the recovery of fluorescence in the bleached ROI over time.
- The rate of fluorescence recovery is indicative of the mobility of the GFP-tagged protein. A
  faster recovery suggests that the protein is more mobile, which in this case, indicates that
  TPOP146 has displaced the bromodomain from its chromatin binding sites.
- The half-life of recovery (t1/2) is calculated from the fluorescence recovery curves. A significant decrease in the recovery half-life in **TPOP146**-treated cells compared to control cells demonstrates target engagement.



### **Cellular Effects of TPOP146**

Inhibition of the CBP/p300 bromodomain by **TPOP146** is expected to modulate the expression of genes regulated by these co-activators. One important downstream target is the tumor suppressor protein p53, which is acetylated by CBP/p300. This acetylation is crucial for p53's transcriptional activity and its ability to induce cell cycle arrest and apoptosis. It has been shown that inhibitors of the CBP/p300 bromodomain can modulate p53 acetylation.[2][3][4][5]

## **Signaling Pathway**

CBP and p300 are central nodes in gene regulation. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, their HAT activity leads to the acetylation of histones, which opens up the chromatin structure. The bromodomain of CBP/p300 then binds to these acetylated histones, stabilizing the complex at the chromatin and facilitating the recruitment of the basal transcription machinery, ultimately leading to gene expression.

TPOP146 disrupts this process by preventing the bromodomain from binding to acetylated histones, thereby inhibiting the transcriptional activation of target genes.





Click to download full resolution via product page

A descriptive caption for the diagram above. (Within 100 characters)



## Conclusion

**TPOP146** is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains. The comprehensive data from biochemical and cellular assays validate its ontarget activity and provide a clear mechanism of action. As a chemical probe, **TPOP146** is an invaluable tool for researchers investigating the roles of CBP and p300 in health and disease. Its development paves the way for the exploration of CBP/p300 bromodomain inhibitors as potential therapeutics, particularly in the context of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. p53 Acetylation: Regulation and Consequences PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2; p53 Co-mutated Cancers Show Increased Histone Acetylation and are Sensitive to Neratinib plus Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [TPOP146: A Technical Guide to Target Identification and Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611462#tpop146-target-identification-and-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com